molecular formula C8H8BrNO4S B1428963 Methyl 3-bromo-5-sulfamoylbenzoate CAS No. 1343983-13-0

Methyl 3-bromo-5-sulfamoylbenzoate

Cat. No. B1428963
M. Wt: 294.12 g/mol
InChI Key: FZNAQWBSGZYMQM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-sulfamoylbenzoate is a chemical compound with the CAS Number: 1343983-13-0 . It has a molecular weight of 294.13 . The IUPAC name for this compound is methyl 3-(aminosulfonyl)-5-bromobenzoate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Methyl 3-bromo-5-sulfamoylbenzoate is 1S/C8H8BrNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 3-bromo-5-sulfamoylbenzoate is a powder that is stored at room temperature . Its molecular weight is 294.13 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

1. Anticonvulsant Research

Research on alkyl esters of sulfamoylbenzoic acid, related to Methyl 3-bromo-5-sulfamoylbenzoate, indicates potential anticonvulsant properties. These compounds have been studied for their electronic effects and anti-convulsant activity, particularly in the context of alkyl o-sulfamoylbenzoates (Hamor & Reavlin, 1967).

2. Antifungal Agent Development

A study focused on the synthesis of novel polyfunctional arenesulfonamides, including Methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, shows significant cytotoxic activity against Malassezia furfur. This positions it as a lead compound for drug candidates targeting skin diseases caused by fungi (Trifonov et al., 2020).

Safety And Hazards

The safety information available indicates that Methyl 3-bromo-5-sulfamoylbenzoate has the GHS07 pictogram . The signal word is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 3-bromo-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNAQWBSGZYMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-sulfamoylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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